1-(4-Iodobenzyl)piperidine
Overview
Description
The compound 1-(4-Iodobenzyl)piperidine is a chemical structure that is part of a family of compounds with potential applications in medicinal chemistry. The related compounds have been studied for their potential as chemotherapeutic agents, sigma-1 receptor ligands, and kinase inhibitors, among other uses. These compounds often feature a piperidine or piperazine ring substituted with various functional groups, which can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a three-step synthesis process for a key intermediate in the synthesis of Crizotinib, which includes a piperidine ring, has been reported . This process involves nucleophilic aromatic substitution, hydrogenation, and iodination steps. Another study describes the synthesis of a novel compound with a piperidin-4-one structure, which was achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with a chlorinated pyridine derivative . Additionally, radioiodination techniques have been developed for compounds with a piperidine or piperazine ring, which are important for creating sigma-1 receptor ligands .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Iodobenzyl)piperidine has been extensively studied using various spectroscopic and theoretical methods. For example, crystallographic analysis has revealed the conformational differences in arylmethyl piperidine carbothioimidates and the impact of substituents on intermolecular interactions . Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters and vibrational assignments for benzyl piperidine derivatives . The piperidine ring in these compounds often adopts a chair conformation, which can influence the overall molecular geometry and reactivity .
Chemical Reactions Analysis
The chemical reactivity of benzyl piperidine derivatives has been investigated through studies on their spectroscopic properties and molecular docking. The reactivity sites have been identified using Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors . The compounds' ability to form stable complexes with biological targets, such as enzymes and receptors, has been demonstrated through molecular docking studies, suggesting potential inhibitory activities against various biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl piperidine derivatives are closely related to their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been used to characterize these compounds . The presence of different substituents can influence properties such as solubility, melting point, and stability. Theoretical calculations have provided insights into the thermodynamic parameters, charge distribution, and non-linear optical (NLO) properties of these compounds . The piperidine ring's conformation and the nature of the substituents play a crucial role in determining the compounds' physical and chemical behaviors.
Scientific Research Applications
Radiochemical Synthesis and Imaging Applications
- 1-(4-Iodobenzyl)piperidine derivatives have been used to prepare sigma-1 receptor ligands via radiochemical synthesis. A study by Sadeghzadeh et al. (2014) demonstrated the preparation of radioiodinated 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with significant efficiency, offering potential applications in imaging and receptor studies (Sadeghzadeh et al., 2014).
Crystal Structure and Bioactivity
- Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one derivative, providing insights into its crystal structure and potential bioactivity. This research contributes to understanding the molecular properties of piperidine derivatives, including 1-(4-Iodobenzyl)piperidine (Xue Si-jia, 2011).
Potential as Imaging Agents
- Chen et al. (2010) reported the synthesis and evaluation of a radioiodinated spiropiperidine ligand as a potential imaging agent for σ1 receptors, demonstrating the relevance of piperidine derivatives in diagnostic imaging (Chen et al., 2010).
Pharmacological Properties
- Tacke et al. (2003) explored the pharmacological properties of sila-analogues of selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, which relates to the study of 1-(4-Iodobenzyl)piperidine in pharmacological research (Tacke et al., 2003).
Molecular Docking Analysis
- Al-Mutairi et al. (2021) conducted a molecular docking analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, contributing to the understanding of the molecular interactions and potential therapeutic applications of piperidine derivatives (Al-Mutairi et al., 2021).
Tumor Imaging Tracer Development
- Sadeghzadeh et al. (2017) investigated the radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer, emphasizing its potential in cancer diagnosis (Sadeghzadeh et al., 2017).
Anti-HIV-1 Activity
- Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the therapeutic potential of piperidine derivatives in viral infections (Imamura et al., 2006).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-[(4-iodophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQOFNYBSZILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428760 | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzyl)piperidine | |
CAS RN |
651022-26-3 | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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